molecular formula C10H8F3NO3S B14061191 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14061191
M. Wt: 279.24 g/mol
InChI Key: HGODIVAOONMYTA-UHFFFAOYSA-N
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Description

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[4-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-8(15)7-4-3-6(14(16)17)5-9(7)18-10(11,12)13/h3-5H,2H2,1H3

InChI Key

HGODIVAOONMYTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])SC(F)(F)F

Origin of Product

United States

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